molecular formula C23H15N3O2 B14183893 2,6-Bis(5-phenyl-1,2-oxazol-3-yl)pyridine CAS No. 834894-26-7

2,6-Bis(5-phenyl-1,2-oxazol-3-yl)pyridine

Cat. No.: B14183893
CAS No.: 834894-26-7
M. Wt: 365.4 g/mol
InChI Key: PQTJCNZFTQROLR-UHFFFAOYSA-N
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Description

2,6-Bis(5-phenyl-1,2-oxazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two oxazole rings at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(5-phenyl-1,2-oxazol-3-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dibromopyridine with 5-phenyl-1,2-oxazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis(5-phenyl-1,2-oxazol-3-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

2,6-Bis(5-phenyl-1,2-oxazol-3-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Bis(5-phenyl-1,2-oxazol-3-yl)pyridine involves its interaction with specific molecular targets. In coordination chemistry, it acts as a bidentate ligand, coordinating with metal centers through the nitrogen atoms of the oxazole rings. This coordination can influence the electronic properties of the metal center, thereby affecting its catalytic activity . In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2,6-Bis(5-phenyl-1,2-oxazol-3-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for forming stable metal complexes and exploring new catalytic reactions.

Properties

CAS No.

834894-26-7

Molecular Formula

C23H15N3O2

Molecular Weight

365.4 g/mol

IUPAC Name

5-phenyl-3-[6-(5-phenyl-1,2-oxazol-3-yl)pyridin-2-yl]-1,2-oxazole

InChI

InChI=1S/C23H15N3O2/c1-3-8-16(9-4-1)22-14-20(25-27-22)18-12-7-13-19(24-18)21-15-23(28-26-21)17-10-5-2-6-11-17/h1-15H

InChI Key

PQTJCNZFTQROLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C3=NC(=CC=C3)C4=NOC(=C4)C5=CC=CC=C5

Origin of Product

United States

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